molecular formula C7H10N2O2 B149091 Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione CAS No. 69386-75-0

Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione

Cat. No. B149091
CAS RN: 69386-75-0
M. Wt: 154.17 g/mol
InChI Key: BSAGFTRPGKHANY-UHFFFAOYSA-N
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Description

Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione is a chemical compound that belongs to a class of heterocyclic compounds featuring a pyrazolo[1,2-a]pyridazine ring system. This structure is of interest due to its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the treatment of 1-hydroxy-2,3-dihydro-1H-pyrazolo[1,2-a]pyridazine-5,8-diones with hydrazides leads to the formation of acylhydrazino derivatives . Another study describes a sequence of reactions starting with nucleophilic substitution and ending with intramolecular cyclization to synthesize derivatives of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2,3-dione . These methods highlight the versatility and complexity of synthesizing pyrazolo[1,2-a]pyridazine derivatives.

Molecular Structure Analysis

The molecular structure of these compounds can exhibit various forms of structural variation, such as ring-chain tautomerism and cis-trans isomerism. In particular, the 2,3-dihydro-1H-pyrazolo[1,2-a]pyridazine-5,8-dione derivatives were found mainly as linear tautomers in [D6]DMSO, while their phthalazine counterparts favored cyclic tautomers . Single crystal X-ray structure analysis has been used to confirm the molecular structures of related compounds, providing a clear understanding of their three-dimensional conformation .

Chemical Reactions Analysis

The chemical behavior of these compounds under various conditions can lead to different reaction pathways. For example, conditions have been found to selectively carry out cyclization reactions, leading to the formation of either pyrazine or imidazole structures condensed with pyridine . Additionally, a combinatorial approach has been developed for the synthesis of related pyrazine libraries, which includes a variety of reactions such as electrophilic addition and lactamization .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of tautomeric forms can affect their solubility, stability, and reactivity. For example, the linear and cyclic tautomers of 2,3-dihydro-1H-pyrazolo[1,2-a]pyridazine-5,8-dione derivatives exhibit different solubility profiles in solvents like [D6]DMSO . The Hilbert-Johnson reaction has been used to synthesize dipyridopyrazinediones, which demonstrates the potential for these compounds to undergo dimerization and other transformations .

Scientific Research Applications

1. Structural and Tautomeric Studies

Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione and its derivatives have been extensively studied for their structural properties, especially their ability to exhibit various types of structural variation. For example, Sinkkonen et al. (2002) investigated these compounds through 1H and 13C NMR spectroscopy, revealing their propensity for ring-chain tautomerism, cis-trans isomerism, and (E)/(Z) rotamerism. These properties are critical for understanding the chemical behavior and potential applications of these compounds in different fields, including pharmaceuticals and material science (Sinkkonen et al., 2002).

2. Synthesis and Catalysis

The synthesis of novel derivatives of Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione is a significant area of research. Jadhav et al. (2019) developed an efficient synthesis method for these derivatives using InCl3 as a Lewis acid catalyst. This approach highlights the potential for creating new compounds with varied functionalities, which could have implications in drug design and other chemical applications (Jadhav et al., 2019).

3. Biological Activity

There is significant interest in the biological activities of Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione derivatives. For instance, Zaki et al. (2016) studied the antimicrobial activities of these compounds, revealing their potential as antimicrobial agents. This research contributes to the understanding of these compounds' roles in medical applications, particularly in addressing microbial resistance (Zaki et al., 2016).

Future Directions

The future directions in the research of “Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione” and similar compounds could involve the development of new synthetic processes , the exploration of their bioactive properties , and the investigation of their potential applications in pharmaceuticals and agrochemicals .

properties

IUPAC Name

5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c10-6-5-7(11)9-4-2-1-3-8(6)9/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAGFTRPGKHANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=O)CC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
2
Citations
MT Rahman, H Nishino - Tetrahedron, 2003 - Elsevier
The manganese(III)-catalyzed aerobic oxidation of 1,2-disubstituted pyrazolidine-3,5-diones 1 in the presence of alkenes 2 gave the corresponding pyrazolidinediones 3 which were …
Number of citations: 36 www.sciencedirect.com
MD Rahaman - 2003
Number of citations: 3

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